LCZ696 (Valsarta + sacubitril)
Overview
Description
LCZ696, also known as Sacubitril/Valsartan, is a first-in-class, orally bioavailable, and dual-acting angiotensin receptor-neprilysin (ARN) inhibitor. It is used for hypertension and heart failure .
Synthesis Analysis
Sacubitril/Valsartan is a combination drug that has been approved for patients with heart failure . The absorption of sacubitril/valsartan and conversion of sacubitril (prodrug) to sacubitrilat (neprilysin inhibitor) was rapid with maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan (angiotensin receptor blocker) reaching within 0.5, 1.5–2.0, and 2.0–3.0 h, respectively .Molecular Structure Analysis
Sacubitril/Valsartan is a supramolecular complex comprised of the anionic forms of Sacubitril and Valsartan, together with sodium cations and water molecules in the molar ratio of 1:1:3:2.5 .Chemical Reactions Analysis
LCZ696 crystals were prepared successfully by S-valsartan and sacubitril, and characterized by SEM, XRPD, TG-DSC, and ATR-FTIR . The co-crystallization mechanism was controlled by nucleation .Physical And Chemical Properties Analysis
LCZ696 is stable in solid form as well as in aqueous (watery) solution with a pH of 5 to 7, and has a melting point of about 138 °C (280 °F) .Scientific Research Applications
Cardiovascular Benefits and Mechanisms
Sacubitril/Valsartan, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a significant advancement in heart failure (HF) treatment. It operates by inhibiting neprilysin, leading to increased levels of natriuretic peptides, and blocking the angiotensin II receptor, offering a dual therapeutic approach. Clinical trials, notably the PARADIGM-HF trial, have shown that Sacubitril/Valsartan significantly reduces cardiovascular death, HF hospitalization, and improves symptoms in patients with HF with reduced ejection fraction (HFrEF) compared to enalapril (Elnaz Poorgolizadeh et al., 2021), (Hao‐Lin Liu et al., 2019), (Ramyashree Tummala et al., 2016).
Cognitive Function Concerns
While Sacubitril/Valsartan has been celebrated for its cardiovascular benefits, there are concerns regarding its potential cognitive side effects. Neprilysin, an enzyme inhibited by Sacubitril, is involved in the degradation of amyloid-beta peptides. Inhibition of neprilysin could theoretically increase the risk of Alzheimer's disease and other cognitive dysfunctions. However, more research is needed to fully understand the implications of long-term neprilysin inhibition on cognitive health (Elnaz Poorgolizadeh et al., 2021).
Renal and Glomerular Function
Sacubitril/Valsartan has been associated with a slower deterioration of glomerular filtration rate compared to angiotensin-converting enzyme inhibitors and angiotensin receptor blockers, suggesting potential renoprotective effects. These effects are possibly mediated through the enhancement of natriuretic peptides, reduction of glomerular inflammation and fibrosis, and relaxation of mesangial cells and podocytes. Further studies are needed to elucidate the mechanisms and prognostic significance of these findings in patients with and without heart failure (G. Tersalvi et al., 2020).
Expanded Indications and Future Research
Research continues to explore the potential of Sacubitril/Valsartan beyond heart failure, including its use in acute heart failure, advanced heart failure, and other cardiovascular and non-cardiovascular diseases. Preliminary data suggest potential benefits, but randomized trials are crucial to determine the full scope of its therapeutic actions and safety across different patient populations (E. Riddell et al., 2017).
Future Directions
The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .
properties
IUPAC Name |
trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3.C24H29NO5.3Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;1H2/q;;3*+1;/p-3/t22-;17-,21+;;;;/m01..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLUPHRXIRFONO-JOYYXRJNSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57N6Na3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LCZ696 (Valsarta + sacubitril) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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